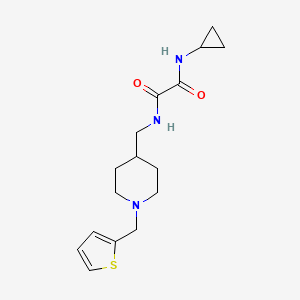![molecular formula C16H16N4O2 B2783537 N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide CAS No. 341967-04-2](/img/structure/B2783537.png)
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide is a fascinating chemical compound of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide typically involves a multi-step process. Initially, the key intermediate, 3-cyano-4-(dimethylamino)-2-pyridinyl, is prepared through nitration of 2,4-dimethylpyridine, followed by reduction and cyanation reactions. This intermediate is then reacted with 4-hydroxyaniline under controlled conditions to form the desired compound.
Key reaction conditions include:
Temperature: 50-70°C
Solvent: Dimethylformamide (DMF)
Catalyst: Triethylamine
Industrial Production Methods: For industrial-scale production, continuous flow processes can be employed to enhance efficiency and yield. These methods involve automated mixing and reaction chambers to maintain optimal conditions throughout the synthesis process. The use of high-throughput screening techniques ensures consistent quality and reduces production costs.
Análisis De Reacciones Químicas
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of corresponding N-oxides and other oxidative by-products.
Reduction: Under reductive conditions, such as hydrogenation in the presence of palladium catalysts, the cyano group can be reduced to an amino group.
Substitution: this compound is amenable to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides, leading to various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: In synthetic chemistry, it serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure enables the development of new compounds with potential use in various industries.
Biology: In biological research, this compound is investigated for its potential biological activities. It exhibits properties that may be useful in studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest potential medicinal applications, particularly in the development of novel therapeutic agents for diseases involving abnormal cellular signaling pathways.
Industry: Industrially, this compound is used as a precursor for specialty chemicals and materials, contributing to the production of advanced polymers and coatings.
Mecanismo De Acción
The exact mechanism by which N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide exerts its effects is still under investigation. its structure suggests interactions with specific molecular targets, such as enzymes or receptors involved in key biological pathways. By binding to these targets, it may modulate their activity, leading to changes in cellular behavior and function.
Comparación Con Compuestos Similares
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide can be compared with other similar compounds, such as:
N-(4-{[3-cyano-2-pyridyl]oxy}phenyl)acetamide
4-(4-{[3-cyano-4-(dimethylamino)pyridin-2-yl]oxy}phenyl)acetamide
These compounds share structural similarities but differ in specific functional groups, influencing their reactivity and potential applications. The presence of the dimethylamino group in this compound provides unique electronic and steric effects, distinguishing it from its analogs.
Propiedades
IUPAC Name |
N-[4-[3-cyano-4-(dimethylamino)pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)19-12-4-6-13(7-5-12)22-16-14(10-17)15(20(2)3)8-9-18-16/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSHTKHZRBSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2783455.png)
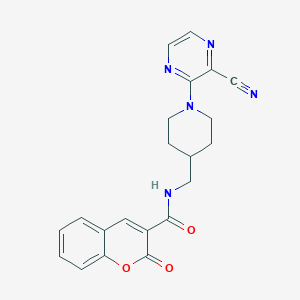
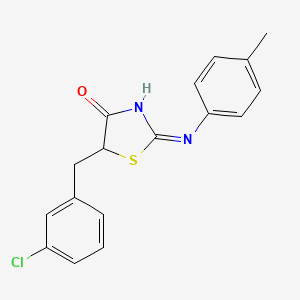
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
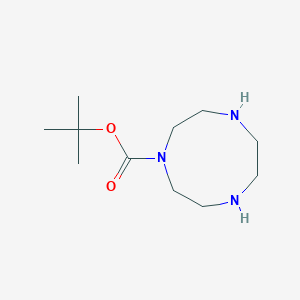
![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)
amine hydrochloride](/img/structure/B2783471.png)
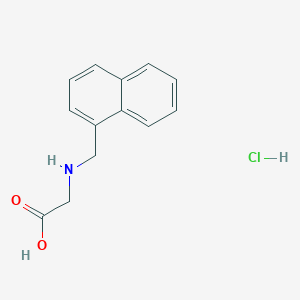
![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)
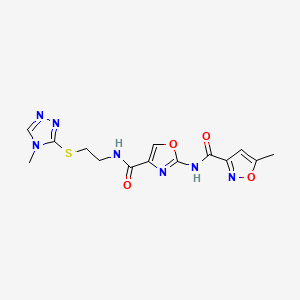
![6-{7-azabicyclo[2.2.1]heptan-7-yl}-9H-purine](/img/structure/B2783476.png)
